Cas no 17148-45-7 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(3-hydroxybutyl)-1-phenyl-)

17148-45-7 structure
Productnaam:2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(3-hydroxybutyl)-1-phenyl-
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(3-hydroxybutyl)-1-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(3-hydroxybutyl)-1-phenyl-
- 5-(3-hydroxybutyl)-1-phenyl-1,3-diazinane-2,4,6-trione
- 5-(3-Hydroxybutyl)-1-phenylbarbituric acid
- 6-Hydroxy-5-(3-hydroxybutyl)-3-phenylpyrimidine-2,4(3H,5H)-dione
- Barbituric acid, 5-(3-hydroxybutyl)-1-phenyl-
- DTXSID10937994
- 17148-45-7
- BRN 0755870
-
- Inchi: InChI=1S/C14H16N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18,20)
- InChI-sleutel: RLSZRIYHPDTEIB-UHFFFAOYSA-N
- LACHT: CC(CCC1C(=O)NC(=O)N(C2C=CC=CC=2)C1=O)O
Berekende eigenschappen
- Exacte massa: 276.11108
- Monoisotopische massa: 276.111
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 4
- Complexiteit: 404
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.1
- Topologisch pooloppervlak: 86.7Ų
Experimentele eigenschappen
- Dichtheid: 1.28
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- Brekindex: 1.565
- PSA: 86.71
2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(3-hydroxybutyl)-1-phenyl- Gerelateerde literatuur
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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